7-(3,4-dichlorophenyl)-5-(difluoromethyl)-1-(2-ethoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Overview
Description
7-(3,4-dichlorophenyl)-5-(difluoromethyl)-1-(2-ethoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes multiple halogenated phenyl groups and a pyrido[2,3-d]pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-dichlorophenyl)-5-(difluoromethyl)-1-(2-ethoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one typically involves multiple steps, starting from commercially available precursors. One common approach is the difluoromethylation of heterocycles via a radical process . This method involves the use of difluoromethylating agents such as TMS-CF2H, which can introduce the difluoromethyl group into the target molecule under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. Additionally, the development of more efficient catalysts and reaction conditions can further optimize the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
7-(3,4-dichlorophenyl)-5-(difluoromethyl)-1-(2-ethoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrido[2,3-d]pyrimidinone core.
Substitution: Halogenated phenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the phenyl rings.
Scientific Research Applications
7-(3,4-dichlorophenyl)-5-(difluoromethyl)-1-(2-ethoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(3,4-dichlorophenyl)-5-(difluoromethyl)-1-(2-ethoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The difluoromethyl and mercapto groups play crucial roles in its reactivity and binding affinity. These groups can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
7-(3,4-dichlorophenyl)-5-(trifluoromethyl)-1-(2-ethoxyphenyl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
7-(3,4-dichlorophenyl)-5-(methyl)-1-(2-ethoxyphenyl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one: Similar structure but with a methyl group instead of a difluoromethyl group.
Uniqueness
The presence of the difluoromethyl group in 7-(3,4-dichlorophenyl)-5-(difluoromethyl)-1-(2-ethoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one enhances its chemical stability and reactivity compared to similar compounds. This unique feature makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
7-(3,4-dichlorophenyl)-5-(difluoromethyl)-1-(2-ethoxyphenyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2F2N3O2S/c1-2-31-17-6-4-3-5-16(17)29-20-18(21(30)28-22(29)32)12(19(25)26)10-15(27-20)11-7-8-13(23)14(24)9-11/h3-10,19H,2H2,1H3,(H,28,30,32) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKMICMTRYRQIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C3=C(C(=CC(=N3)C4=CC(=C(C=C4)Cl)Cl)C(F)F)C(=O)NC2=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2F2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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